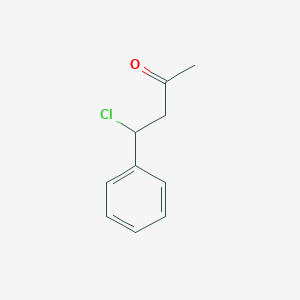
4-Chloro-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClO It is a chlorinated ketone, characterized by the presence of a phenyl group and a chlorine atom attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbutan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-phenylbutan-2-one in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise while maintaining the temperature below 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Purify the product by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-phenylbutan-2-amine.
Reduction: Formation of 4-chloro-4-phenylbutan-2-ol.
Oxidation: Formation of 4-chloro-4-phenylbutanoic acid.
Applications De Recherche Scientifique
4-Chloro-4-phenylbutan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-4-phenylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutan-2-one: Lacks the chlorine atom, making it less reactive towards nucleophiles.
4-Chloro-2-butanone: Lacks the phenyl group, resulting in different reactivity and applications.
4-Hydroxy-4-phenylbutan-2-one: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
4-Chloro-4-phenylbutan-2-one is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential applications in synthesis and research. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic chemistry.
Propriétés
Numéro CAS |
52117-38-1 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
4-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clé InChI |
IOZCRUHKHFNWTH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



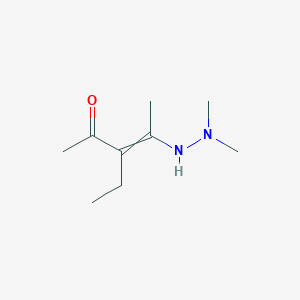
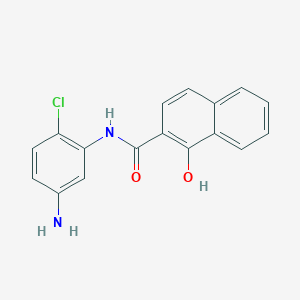

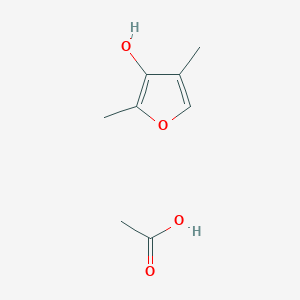

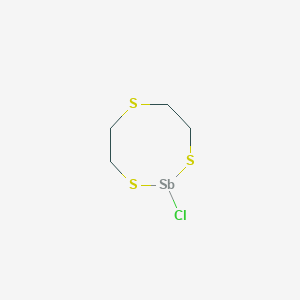
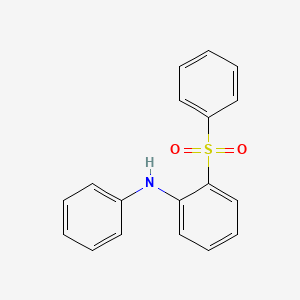

![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
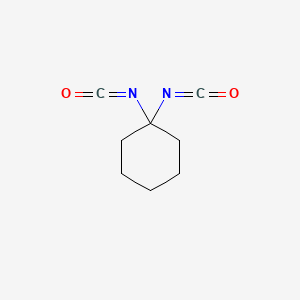
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
